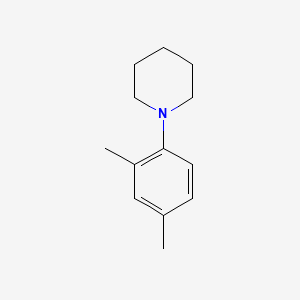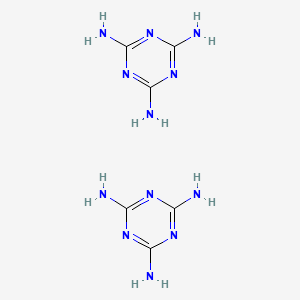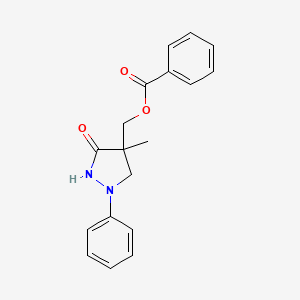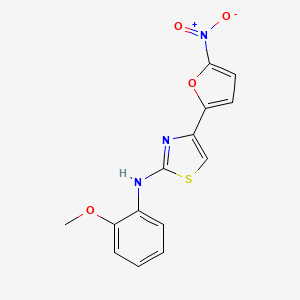
N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a combination of aromatic rings, nitro groups, and thiazole structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyaniline with 5-nitrofuran-2-carbaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the final thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine
- N-(2-methoxyphenyl)-2-[(5-nitrofuran-2-yl)methylene]hydrazinecarbothioamide
Uniqueness
N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a nitrofuran moiety, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propiedades
Número CAS |
79571-44-1 |
|---|---|
Fórmula molecular |
C14H11N3O4S |
Peso molecular |
317.32 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-4-(5-nitrofuran-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H11N3O4S/c1-20-11-5-3-2-4-9(11)15-14-16-10(8-22-14)12-6-7-13(21-12)17(18)19/h2-8H,1H3,(H,15,16) |
Clave InChI |
JEJYRYMGASNUHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


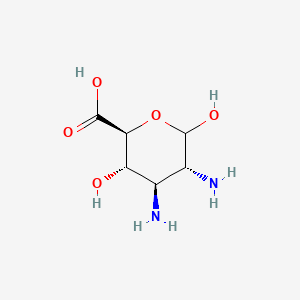



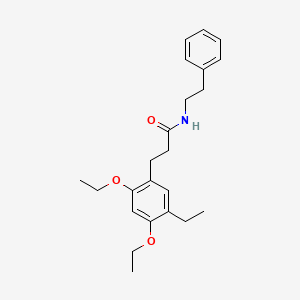


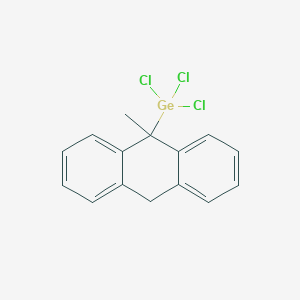

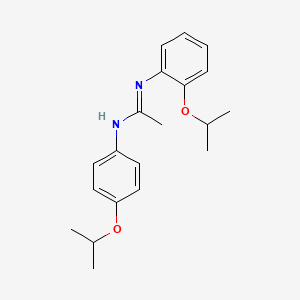
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
